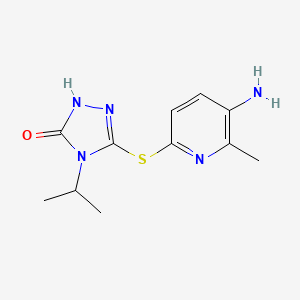

3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C11H15N5OS and its molecular weight is 265.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar 1,2,4-triazole derivatives have been designed based on the chemical structures of letrozole, anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.

Mode of Action

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Pharmacokinetics

It’s known that these scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Activité Biologique

3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, antitumor properties, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H15N5OS, with a molecular weight of 253.33 g/mol. The presence of the triazole ring and the sulfur atom in its structure contributes to its biological activities.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These results suggest that the compound exhibits promising antibacterial and antifungal activities.

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound has shown effectiveness against several pathogenic fungi. In a study focusing on various triazole derivatives, it was noted that the presence of specific substituents can enhance antifungal action.

Case Study: Antifungal Efficacy

A comparative analysis of several triazole derivatives indicated that those with a pyridine moiety exhibited superior antifungal activity against Aspergillus niger and Fusarium oxysporum. The compound demonstrated a high degree of inhibition in these tests, making it a candidate for further development in antifungal therapies .

Antitumor Activity

Recent studies have explored the potential antitumor effects of triazole derivatives. The compound has been tested against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

These findings indicate that the compound possesses significant cytotoxicity against cancer cells, suggesting potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular targets. Studies have indicated that triazole derivatives can inhibit key enzymes involved in fungal cell wall synthesis and disrupt cellular processes in cancer cells by inducing apoptosis .

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to inhibit growth effectively, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

Recent research indicates that derivatives of 1H-1,2,4-triazole compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The specific triazole structure of this compound may enhance its interaction with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

There is emerging evidence that triazole derivatives can exert neuroprotective effects. The compound's ability to modulate neuroinflammatory pathways may position it as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various plant pathogens. Its application could potentially reduce the reliance on traditional fungicides, offering a more environmentally friendly alternative for crop protection .

Plant Growth Promotion

Research suggests that certain triazole compounds can enhance plant growth and resilience under stress conditions. This characteristic can be particularly beneficial in agriculture, where environmental stressors impact crop yield .

Material Science Applications

Synthesis of Novel Materials

The unique chemical structure of 3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one allows for the synthesis of novel polymeric materials with tailored properties. These materials could be utilized in coatings, adhesives, and other industrial applications due to their enhanced thermal and mechanical stability .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Oxidation of the Sulfanyl Group

The sulfanyl moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. For example:

- Reaction with hydrogen peroxide (H2O2) :

3 5 Amino 6 methylpyridin 2 yl sulfanyl triazoloneH2O2,AcOHSulfoxide Sulfone derivatives

Optimized conditions (analogous to thioether oxidation in triazolethiones ):

Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%) H2O2 (30%) AcOH 60 4 85–90

Nucleophilic Substitution at the Triazolone Core

The carbonyl group at position 5 reacts with amines or hydrazines to form Schiff bases or hydrazones. For instance:

- Reaction with hydrazine hydrate : Triazolone+NH2NH2→Hydrazone derivative Conditions : Ethanol reflux, 6 hours, yielding 70–75% .

Functionalization of the Amino Group

The 5-amino group on the pyridine ring participates in:

- Acylation : Reaction with acetyl chloride yields N-acetyl derivatives . NH2+CH3COClEt3N NHCOCH3 Yield : 80–85% (based on similar pyridine amino reactions ).

- Diazotization : Forms diazonium salts for coupling with aromatic amines .

Microwave-Assisted Cyclocondensation

Analogous to triazole syntheses , microwave irradiation enhances cyclization efficiency. Example protocol:

| Parameter | Value |

|---|---|

| Solvent | MeCN |

| Temperature (°C) | 170 |

| Time (min) | 25 |

| Yield (%) | 75–80 |

Tautomerism and Ring-Opening Reactions

The triazolone exhibits annular tautomerism, confirmed via NMR and X-ray studies . Under alkaline conditions, ring-opening occurs to form succinimide intermediates , which recyclize to regenerate the triazole .

Comparative Reactivity of Substituents

| Functional Group | Reactivity Type | Example Reaction | Reference |

|---|---|---|---|

| Sulfanyl (–S–) | Oxidation | H2O2 → Sulfoxide | |

| Amino (–NH2) | Acylation | AcCl → Acetamide | |

| Triazolone carbonyl | Nucleophilic attack | NH2NH2 → Hydrazone |

Stability Under Thermal and Acidic Conditions

Propriétés

IUPAC Name |

3-(5-amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5OS/c1-6(2)16-10(17)14-15-11(16)18-9-5-4-8(12)7(3)13-9/h4-6H,12H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKBDPCCQAOQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)SC2=NNC(=O)N2C(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.